Ivacaftor Acyl-Glucuronide is a metabolite derived from the drug ivacaftor, which is primarily used in the treatment of cystic fibrosis caused by specific mutations in the cystic fibrosis transmembrane conductance regulator protein. The acyl-glucuronide form is produced through a metabolic process called glucuronidation, where ivacaftor undergoes conjugation with glucuronic acid. This process is facilitated by enzymes from the uridine diphosphate-glucuronosyltransferase superfamily, resulting in a compound that exhibits distinct chemical and biological properties compared to its parent drug.
Ivacaftor Acyl-Glucuronide exhibits several biological activities:
The synthesis of Ivacaftor Acyl-Glucuronide typically involves enzymatic reactions:
Ivacaftor Acyl-Glucuronide has several notable applications:
Several compounds are chemically similar to Ivacaftor Acyl-Glucuronide. Here are some notable examples:
| Compound Name | Structure/Type | Unique Features |
|---|---|---|
| Acetaminophen Glucuronide | Acyl Glucuronide | Known for liver toxicity; common pain reliever |
| Ibuprofen Glucuronide | Acyl Glucuronide | Anti-inflammatory; potential renal effects |
| Morphine Glucuronides | Acyl Glucuronides | Active metabolites; significant analgesic properties |
| Salicylic Acid Glucuronide | Acyl Glucuronide | Anti-inflammatory; linked to aspirin metabolism |
Ivacaftor Acyl-Glucuronide is unique due to its specific role in modulating cystic fibrosis transmembrane conductance regulator activity while also presenting distinct reactivity patterns that may lead to covalent modifications of proteins. Its implications for drug safety and efficacy further differentiate it from other acyl glucuronides.